3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one family, characterized by a fused tricyclic core with a pyrazole, pyridine, and pyrimidine moiety. Key structural features include:
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN7OS/c1-3-14-16(11-4-6-12(21)7-5-11)17-22-10-13-15(28(17)26-14)8-9-27(18(13)29)19-23-20(30-2)25-24-19/h4-10H,3H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPUNFAFFUCLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=NC(=NN5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that integrates a pyrazolo-pyrimidine core with various functional groups, including a chlorophenyl moiety and a methylthio-substituted triazole.
- Molecular Formula : C20H16ClN7OS
- Molecular Weight : 437.9 g/mol
- CAS Number : Not specified in the available literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The structural uniqueness is attributed to the combination of the pyrazolo[1,5-a]pyrimidine core and the functional groups that may enhance its biological activity compared to structurally similar compounds.
Biological Activities
Research indicates that compounds similar to 3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibit significant biological activities. These include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
- Antitumor Properties : Some derivatives have been noted for their potential in inhibiting tumor growth.
- Epigenetic Modulation : Variations in substituents have been linked to effects on epigenetic mechanisms.
Interaction Studies
The compound may interact with several biological targets, enhancing its pharmacological profile. The following table summarizes some related compounds and their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one | Similar core without methylthio | Antimicrobial |
| 5-(methylthio)-pyrazolo[1,5-a]pyrimidin derivatives | Variations in substituents | Antitumor |
| 7-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin | Different alkyl substituent | Epigenetic modulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Substituent Effects on logP :
- The ethyl group in the target compound increases logP compared to methyl analogs (e.g., 1.36 vs. ~2.5) .
- Methylthio-triazole contributes higher hydrophobicity than unsubstituted triazole (e.g., 1.36 vs. ~2.5) .
Ethyl and methylthio groups may improve pharmacokinetic properties (e.g., membrane permeability) but require functional assays for validation .
Synthetic Accessibility: Ultrasonic irradiation in aqueous-alcohol media optimizes pyrazolo-pyrimidinone synthesis (yield: 70–85%) . Triazole incorporation requires selective heterocyclization, as seen in analogs using DMF or FeCl3 catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
